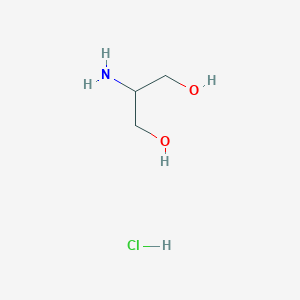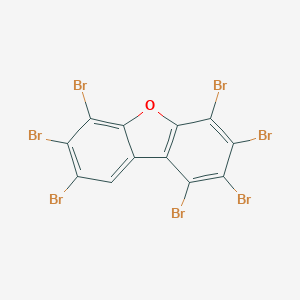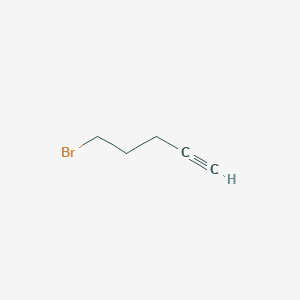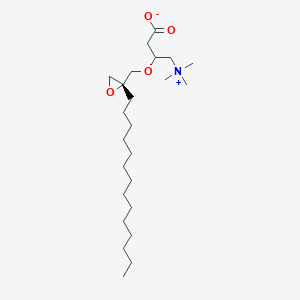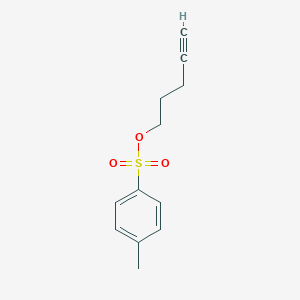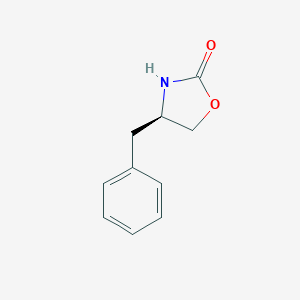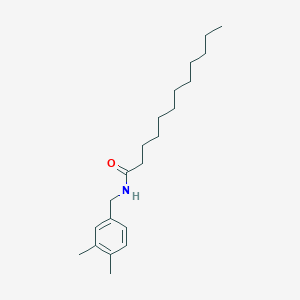![molecular formula C9H9NO4 B027102 2-[Amino(carboxy)methyl]benzoic acid CAS No. 106871-70-9](/img/structure/B27102.png)
2-[Amino(carboxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Amino(carboxy)methyl]benzoic acid, also known as glycine-4-carboxybenzylamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is an amino acid derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-[Amino(carboxy)methyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its potential applications in cancer research, 2-[Amino(carboxy)methyl]benzoic acid has been studied for its biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes involved in metabolic pathways, including the urea cycle and the citric acid cycle. Additionally, 2-[Amino(carboxy)methyl]benzoic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[Amino(carboxy)methyl]benzoic acid in laboratory experiments include its high purity and low toxicity. Additionally, this compound is relatively easy to synthesize and has been shown to be effective in inhibiting cancer cell growth in vitro and in vivo. However, the limitations of using 2-[Amino(carboxy)methyl]benzoic acid include its limited solubility in water and its potential to form impurities during synthesis.
Orientations Futures
There are several future directions for research involving 2-[Amino(carboxy)methyl]benzoic acid. One potential area of study is the development of new cancer therapeutics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-[Amino(carboxy)methyl]benzoic acid and its potential applications in other areas of scientific research, such as radioprotection and inflammation. Finally, future research should focus on optimizing the synthesis of this compound to improve its purity and yield.
Conclusion
2-[Amino(carboxy)methyl]benzoic acid is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research should focus on developing new cancer therapeutics based on this compound, understanding its mechanism of action, and optimizing its synthesis.
Méthodes De Synthèse
The synthesis of 2-[Amino(carboxy)methyl]benzoic acid has been achieved through various methods, including the reaction of 4-carboxybenzyl chloride with glycine, the reaction of 4-carboxybenzaldehyde with glycine methyl ester, and the reaction of 4-carboxybenzaldehyde with glycine ethyl ester. These methods have been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
2-[Amino(carboxy)methyl]benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapeutics. Additionally, 2-[Amino(carboxy)methyl]benzoic acid has been studied for its potential as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
Propriétés
Numéro CAS |
106871-70-9 |
|---|---|
Nom du produit |
2-[Amino(carboxy)methyl]benzoic acid |
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-[amino(carboxy)methyl]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) |
Clé InChI |
CDCVEEXKOMDRGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

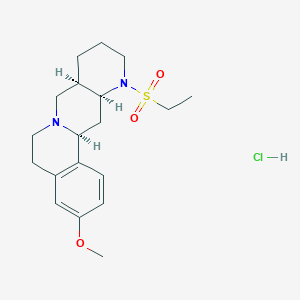
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
